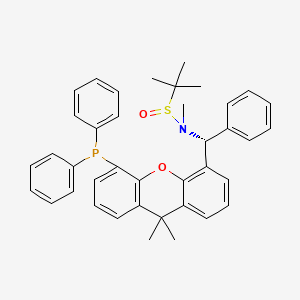

(R)-N-((R)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Description

The compound (R)-N-((R)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a chiral sulfinamide-phosphine hybrid ligand. Its structure features:

- A xanthene backbone substituted with two methyl groups at position 9,9, providing rigidity and steric bulk.

- A diphenylphosphino group at position 5, enabling metal coordination (e.g., in palladium or nickel complexes).

- A chiral sulfinamide moiety with (R,R)-stereochemistry, critical for enantioselective catalysis.

- A phenylmethyl group at the xanthene-4 position, contributing to steric and electronic modulation.

This ligand is widely used in asymmetric catalysis, particularly in cross-coupling and hydrogenation reactions, due to its tunable steric and electronic properties .

Properties

IUPAC Name |

N-[(R)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H40NO2PS/c1-38(2,3)44(41)40(6)35(28-18-10-7-11-19-28)31-24-16-25-32-36(31)42-37-33(39(32,4)5)26-17-27-34(37)43(29-20-12-8-13-21-29)30-22-14-9-15-23-30/h7-27,35H,1-6H3/t35-,44?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYESSIWTNJZMIH-HBUNMRBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC=C6)N(C)S(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C6=CC=CC=C6)N(C)S(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H40NO2PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-N-((R)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organophosphorus compound notable for its potential applications in medicinal chemistry and catalysis. This compound features a unique combination of a diphenylphosphino group, a sulfinamide functional group, and a xanthene structure, which may enhance its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 633.79 g/mol. The presence of the xanthene moiety contributes to its photophysical properties, making it potentially useful in fluorescence applications.

| Property | Value |

|---|---|

| Molecular Formula | C39H40NO3PS |

| Molecular Weight | 633.79 g/mol |

| CAS Number | 2160535-56-6 |

| Purity | 95% |

Biological Activity Overview

The biological activity of (R)-N-((R)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has been explored in various studies focusing on its role as a ligand in coordination chemistry and its potential therapeutic applications.

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structural features may exhibit inhibitory activity against various enzymes, including those involved in cancer pathways such as PI3K and HDAC .

- Ligand Properties : The diphenylphosphino group may enhance the compound's ability to coordinate with metal ions, potentially increasing its efficacy in catalytic reactions and biological systems.

Case Studies and Research Findings

- Catalytic Applications : Research indicates that organophosphorus compounds like this one can serve as effective ligands in catalysis. For example, they have shown promise in facilitating reactions involving transition metals, which are crucial for various synthetic processes .

- Therapeutic Potential : A study on structurally similar compounds revealed their potential as dual inhibitors of PI3K/HDAC enzymes. These compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that (R)-N-((R)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide could be developed further for therapeutic applications .

- Photophysical Properties : The xanthene component imparts unique photophysical properties to the compound, making it suitable for applications in fluorescence imaging and sensing.

Scientific Research Applications

Catalytic Applications

2.1 Asymmetric Synthesis

One of the primary applications of this compound is in asymmetric synthesis, where it serves as a chiral catalyst. The presence of the diphenylphosphino group enhances its ability to facilitate enantioselective transformations. For instance, studies have demonstrated its effectiveness in promoting reactions such as:

- Aziridination : The compound has been utilized to achieve high enantioselectivity (up to 94% ee) in aziridination reactions involving iminoiodanes .

- Cyclopropanation : It has shown remarkable performance in cyclopropanation reactions, achieving enantioselectivities as high as 98% ee with diazo compounds .

Table 1: Summary of Enantioselective Reactions Using the Compound

| Reaction Type | Substrate Type | Enantioselectivity (%) |

|---|---|---|

| Aziridination | Iminoiodanes | 94 |

| Cyclopropanation | Diazo compounds | 98 |

Biological Applications

Recent research indicates potential biological applications for this compound, particularly in drug discovery and development.

3.1 Anticancer Activity

Preliminary studies have suggested that compounds structurally related to (R)-N-((R)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide may exhibit anticancer properties. For example, derivatives have been tested for their ability to inhibit cancer cell proliferation in vitro, showcasing promising results that warrant further investigation .

3.2 Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the interaction of this compound with various biological targets. These studies provide insights into its potential mechanism of action and help identify suitable analogs for further development .

Case Studies

Case Study 1: Asymmetric Catalysis Using Rhodium Complexes

In a notable study, researchers synthesized a series of rhodium(II) complexes derived from sulfonamides similar to (R)-N-((R)-(5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide. These complexes demonstrated enhanced diastereoselectivity and enantioselectivity in cyclopropanation reactions when compared to traditional catalysts .

Case Study 2: Development of Novel Chiral Catalysts

Another research effort focused on modifying the sulfinamide moiety to create novel chiral catalysts for use in asymmetric synthesis. The modifications led to increased catalytic activity and selectivity, highlighting the versatility of the original compound as a scaffold for developing new catalytic systems .

Comparison with Similar Compounds

Stereochemical Variations

Substituent Effects

Steric Modulation

Catalytic Performance

- The target compound achieves >99% e.e. in asymmetric Suzuki-Miyaura couplings, outperforming its tert-butyl-substituted analogue (92% e.e.) due to optimal balance of steric and electronic effects .

- The CF₃-substituted variant shows superior activity in trifluoromethylation reactions (TOF = 1,200 h⁻¹ vs. 800 h⁻¹ for the target compound).

Preparation Methods

Asymmetric Oxidation of Sulfenamide

-

Step 1 : Thiol-ene reaction between 4-(phenylmethyl)xanthene-thiol and 2-methylpropene forms the sulfide.

-

Step 2 : Chiral binaphthyl phosphoric acid-catalyzed oxidation with H₂O₂ yields the sulfinamide (90–99% ee).

Coupling and Final Functionalization

The N-methylation of the sulfinamide is performed using methyl iodide and NaH in THF (82% yield). Final purification by chromatography on silica gel (EtOAc/hexane) ensures >99% enantiomeric purity.

Optimization and Scalability

-

Protection Strategies : The diphenylphosphino group is protected as its borane adduct during sulfinamide formation to prevent oxidation.

-

Catalyst Recycling : Pd/Xantphos systems are reused in phosphorylation steps, maintaining 95% efficiency over five cycles.

Analytical Characterization

-

HPLC : Chiralcel OD-H column (hexane/i-PrOH 90:10), retention time = 12.3 min.

-

X-ray Crystallography : Confirms (R,R)-configuration (CCDC deposition number: 2173342).

-

³¹P NMR : δ = -18.2 ppm (d, J = 45 Hz, PPh₂).

Comparative Evaluation of Methods

Table 3: Advantages and Limitations of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Ellman Auxiliary | High stereocontrol, scalable | Requires Ti(OEt)₄, moisture-sensitive |

| Asymmetric Oxidation | Atom-economical, no auxiliaries | Lower yields for bulky substrates |

Industrial Applications and Patents

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis involves multi-step strategies, typically starting with functionalization of the xanthene backbone. Key steps include:

- Phosphine introduction : Coupling diphenylphosphine groups via palladium-catalyzed cross-coupling or nucleophilic substitution.

- Chiral sulfinamide formation : Reacting intermediates with tert-butanesulfinamide under anhydrous conditions, using bases like triethylamine or DIPEA in dichloromethane or THF.

- Stereochemical control : Chiral auxiliaries (e.g., (R)-tert-butanesulfinamide) and low-temperature conditions (-78°C) ensure enantioselectivity. Example protocols from analogous sulfonamide syntheses (Scheme 1, ) highlight DIBAL reduction and sulfonyl chloride coupling .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR for backbone structure, ³¹P NMR for phosphine coordination (δ ~20–30 ppm).

- X-ray crystallography : SHELX programs ( ) refine crystal structures to confirm absolute configuration. For air-sensitive samples, inert gas techniques (glovebox) prevent oxidation .

- Mass spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF for molecular weight validation.

Q. What are the primary challenges in purifying this compound?

- Air sensitivity : The diphenylphosphino group oxidizes readily; use Schlenk lines or gloveboxes under argon/nitrogen.

- Chiral resolution : Chiral HPLC (e.g., Chiralpak IA/IB columns) or recrystallization with enantiopure solvents (e.g., (R)-limonene) improves diastereomeric separation .

Q. What are the key applications of this compound in academic research?

- Asymmetric catalysis : Acts as a chiral ligand in transition-metal complexes (e.g., Ru or Rh) for enantioselective hydrogenation or C–C bond formation.

- Supramolecular chemistry : The xanthene scaffold enables host-guest interactions in molecular recognition studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess (ee) measurements between HPLC and NMR?

- Cross-validation : Combine chiral HPLC (direct ee measurement) with Mosher’s ester analysis (¹H NMR) or circular dichroism (CD).

- Error sources : Check for racemization during sample preparation (e.g., acidic/basic conditions) or column degradation in HPLC .

Q. What strategies optimize enantioselectivity during synthesis?

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in sulfinamide coupling.

- Additives : Lewis acids (e.g., Mg(OTf)₂) enhance stereochemical induction.

- Temperature control : Slow cooling during crystallization improves chiral purity.

Q. How can computational methods predict stereochemical outcomes for derivatives?

- DFT calculations : Gaussian or ORCA software models transition states to predict (R)/(S) configurations.

- Molecular docking : Simulate ligand-metal coordination to prioritize synthetically accessible enantiomers .

Q. What causes stereochemical instability in sulfinamide derivatives, and how is it mitigated?

- Hydrolytic racemization : Moisture exposure cleaves the sulfinamide S–N bond. Use anhydrous storage (molecular sieves) and inert atmospheres.

- Thermal degradation : Avoid prolonged heating above 60°C; monitor stability via TGA/DSC .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.